molecular formula C6H11I B1584034 Iodocyclohexane CAS No. 626-62-0

Iodocyclohexane

Cat. No. B1584034
Key on ui cas rn: 626-62-0
M. Wt: 210.06 g/mol
InChI Key: FUCOMWZKWIEKRK-UHFFFAOYSA-N
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Patent
US08492391B2

Procedure details

2,6-Dichloropurine (1 mmol), powdered potasium carbonate (1 mmol) and cyclohexyliodide (4 mmol) were vigorously stirred in 5 mL DMSO overnight. After evaporation of the solvent the product was extracted (water/diethylether) and purified by column chromatography (silicagel/1% MeOH in CHCl3). Crystallization from methanol gave the product in yield 41%, mp 116-121° C.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH:18]1(I)[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>CS(C)=O>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2)=[C:4]([Cl:11])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
1 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 mmol
Type
reactant
Smiles
C1(CCCCC1)I
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the product
EXTRACTION
Type
EXTRACTION
Details
was extracted (water/diethylether)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silicagel/1% MeOH in CHCl3)
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol
CUSTOM
Type
CUSTOM
Details
gave the product in yield 41%, mp 116-121° C.

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=C2N=CN(C2=N1)C1CCCCC1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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